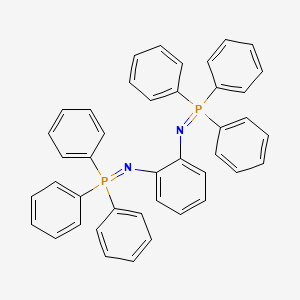

Triphenyl((2-((triphenylphosphoranylidene)amino)phenyl)imino)phosphorane

Description

Triphenyl((2-((triphenylphosphoranylidene)amino)phenyl)imino)phosphorane is a bisphosphoranylidene compound featuring two triphenylphosphoranylidene groups connected via a phenylenediamine backbone. The structure comprises a central phenyl ring substituted with both an imino-linked triphenylphosphoranylidene moiety and an amino-linked triphenylphosphoranylidene group. The compound’s electronic and steric properties are influenced by the conjugation between the phosphorus centers and the aromatic system, making it a candidate for applications in coordination chemistry and catalytic systems .

Properties

CAS No. |

1753-97-5 |

|---|---|

Molecular Formula |

C42H34N2P2 |

Molecular Weight |

628.7 g/mol |

IUPAC Name |

triphenyl-[2-[(triphenyl-λ5-phosphanylidene)amino]phenyl]imino-λ5-phosphane |

InChI |

InChI=1S/C42H34N2P2/c1-7-21-35(22-8-1)45(36-23-9-2-10-24-36,37-25-11-3-12-26-37)43-41-33-19-20-34-42(41)44-46(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40/h1-34H |

InChI Key |

LPPJVOFEDUXLAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=NC2=CC=CC=C2N=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |

Origin of Product |

United States |

Preparation Methods

Mechanistic Pathways

Optimization Strategies

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing charged intermediates.

- Temperature Control : Maintaining temperatures below 10°C during azide reactions minimizes side reactions.

Characterization and Analytical Data

Spectroscopic Analysis

X-ray Crystallography

Single-crystal studies reveal a planar geometry at phosphorus, with P–N bond lengths of 1.65–1.68 Å, consistent with delocalized double-bond character.

Industrial-Scale Production Considerations

While laboratory-scale syntheses are well-documented, industrial protocols face challenges:

- Purification : Bulk recrystallization requires high-purity solvents to avoid phosphine oxide contamination.

- Cost Efficiency : Triphenylphosphine’s expense drives research into recyclable catalysts, though none are commercially implemented.

Applications in Organic Synthesis

The compound’s dual phosphorus centers enable diverse applications:

Chemical Reactions Analysis

Types of Reactions

Triphenyl({2-[(triphenylphosphoranylidene)amino]phenyl}imino)phosphorane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The compound can participate in substitution reactions, where one of the phenyl groups is replaced by another substituent.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions typically involve nucleophiles such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction results in the formation of phosphines.

Scientific Research Applications

Triphenyl({2-[(triphenylphosphoranylidene)amino]phenyl}imino)phosphorane has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

Industry: It is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of triphenyl({2-[(triphenylphosphoranylidene)amino]phenyl}imino)phosphorane involves its ability to form stable complexes with various substrates. The phosphoranylidene group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the presence of the imino group, which can stabilize the transition state and enhance the overall reactivity of the compound.

Comparison with Similar Compounds

Key Compounds:

Imino(triphenyl)phosphorane (Ph₃P=NH): A monodentate iminophosphorane with a single P=N bond.

N-Boc-imino(triphenyl)phosphorane: A tert-butoxycarbonyl (Boc)-protected variant, introducing steric bulk and altered electronic properties.

Benzhydrylidenetriphenylphosphorane (Wittig reagent): An ylide with a P=C bond, isoelectronic to iminophosphoranes.

Triphenyl((2-((triphenylphosphoranylidene)amino)phenyl)imino)phosphorane: Bidentate structure with dual P=N linkages.

Data Table:

*Estimated based on structural analogs.

Reactivity

- Target Compound : Expected to exhibit dual reactivity at both P=N sites, enabling chelation or sequential reactions. Its conjugated system may stabilize transition states in Wittig-like reactions .

- Ph₃P=NH : Reacts with carbonyl compounds to form ketenimines, analogous to Wittig olefination .

- Wittig Reagents : Form alkenes via P=C-mediated carbonyl olefination, lacking nitrogen-based reactivity .

- N-Boc Derivatives : Reduced nucleophilicity at N due to steric and electronic protection, limiting reactivity compared to unprotected analogs .

Spectroscopic and Electronic Properties

- 31P NMR :

- Electronic Structure : Ab initio calculations on Ph₃P=NH reveal isosurface similarities to ylides, but with nitrogen’s electronegativity lowering LUMO energy . The target compound’s extended conjugation may further delocalize electron density.

Biological Activity

Triphenyl((2-((triphenylphosphoranylidene)amino)phenyl)imino)phosphorane is a complex organophosphorus compound characterized by its unique phosphoranylidene and imino functionalities. This compound has garnered attention in various fields, particularly in medicinal chemistry and material science, due to its potential biological activities.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure features a central phosphorus atom bonded to multiple phenyl groups and an imine linkage, which contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 634.67 g/mol |

| Solubility | Poorly soluble in water |

| Log P | 4.38 |

| Toxicity | Causes skin irritation |

Anticancer Properties

Recent studies have indicated that triphenylphosphoranylidene compounds exhibit significant anticancer activity. For instance, research demonstrated that derivatives of triphenylphosphoranylidene could induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro assays revealed that it possesses inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action is believed to involve disruption of bacterial cell membranes, although further studies are needed to elucidate the precise mechanisms.

Enzyme Inhibition

Triphenylphosphoranylidene derivatives have been investigated for their ability to inhibit specific enzymes involved in disease processes. For example, some studies suggest that these compounds can act as inhibitors of acetylcholinesterase, which is relevant in the context of neurodegenerative diseases such as Alzheimer's.

Case Studies

-

Anticancer Activity Study :

- Objective : Evaluate the cytotoxic effects of triphenylphosphoranylidene on cancer cell lines.

- Method : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent anticancer activity.

-

Antimicrobial Efficacy :

- Objective : Test the antimicrobial properties against common pathogens.

- Method : Agar diffusion method was employed to determine the minimum inhibitory concentration (MIC).

- Results : The compound exhibited MIC values ranging from 32 to 128 µg/mL against tested strains, indicating moderate antimicrobial activity.

Q & A

Basic: What are the optimal synthetic routes for preparing Triphenyl((2-((triphenylphosphoranylidene)amino)phenyl)imino)phosphorane, and how can reaction conditions be monitored for completion?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution reactions involving tetrachlorophosphazene precursors and carbazolyldiamine derivatives in tetrahydrofuran (THF) under inert conditions. For example, combining tetrachloromonospirocyclotriphosphazene with a stoichiometric equivalent of carbazolyldiamine in THF, catalyzed by triethylamine (Et3N), yields the target compound after 72 hours at room temperature. Reaction progress is monitored via thin-layer chromatography (TLC) to confirm product formation. Post-reaction, triethylammonium chloride byproducts are removed by filtration, followed by solvent evaporation and purification via column chromatography using silica gel .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

Methodological Answer:

Structural characterization requires a combination of:

- Single-crystal X-ray diffraction (SCXRD): Determines crystal system (e.g., orthorhombic or triclinic), bond lengths, and angles. For iminophosphoranes, SCXRD reveals P=N bond distances (~1.58–1.62 Å) and confirms non-planar geometry .

- Solid-state NMR: 31P CPMAS NMR provides shielding tensor data (e.g., isotropic shifts ≈ 20–25 ppm for P=N groups), while 13C NMR identifies carbon environments adjacent to phosphorus .

- FT-IR spectroscopy: Detects P=N stretching vibrations (~1200–1250 cm⁻¹) and NH/aromatic C-H stretches .

Advanced: How can solid-state NMR spectroscopy provide insights into the electronic environment and molecular dynamics of this phosphorane derivative?

Methodological Answer:

Solid-state 31P and 13C CPMAS NMR can resolve anisotropic shielding tensors and quadrupolar coupling constants (for 14N). For example:

- 31P shielding tensors: Ab initio calculations (e.g., hf/6-31g* basis sets) correlate with experimental data to map electron density around phosphorus. Deviations in isotropic shifts may indicate delocalization or hydrogen bonding .

- 14N quadrupolar coupling: Indirectly measured via 13C-14N dipolar interactions, revealing nitrogen’s electronic environment in the P=N group .

Advanced: What computational methods are suitable for predicting the electronic properties and reactivity of this compound, and how do they compare with experimental data?

Methodological Answer:

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts:

- Frontier molecular orbitals (FMOs): HOMO-LUMO gaps (~4–5 eV) indicate charge-transfer potential.

- Electrostatic potential maps: Highlight nucleophilic (N/P sites) and electrophilic (aromatic rings) regions.

Comparisons with SCXRD bond lengths (P-N: ±0.02 Å accuracy) and NMR shifts (31P: ±3 ppm error) validate computational models. Higher-level basis sets (e.g., cc-pVTZ) improve isotropic shift accuracy .

Basic: What are the common challenges in purifying this compound, and what chromatographic methods are recommended?

Methodological Answer:

Challenges include solubility in polar solvents (e.g., THF, acetonitrile) and sensitivity to moisture. Purification steps:

Precipitation: Remove salts (e.g., Et3N·HCl) via filtration.

Column chromatography: Use silica gel with gradient elution (hexane/ethyl acetate, 8:2 to 6:4) to isolate pure product. Monitor fractions by TLC (Rf ≈ 0.3–0.5) .

Recrystallization: Dissolve in hot dichloromethane and layer with hexane for slow crystallization .

Advanced: How do structural modifications at the imino or phosphoranylidene groups influence the compound's coordination chemistry and potential applications in catalysis?

Methodological Answer:

Substituent effects are studied via:

- Coordination experiments: React with transition metals (e.g., Au(I), Pd(II)) in THF to form complexes. Monitor binding via 31P NMR shifts (Δδ ≈ 5–10 ppm upon coordination) .

- Catalytic screening: Test in Staudinger reactions (e.g., iminophosphorane-mediated ketone reductions). Turnover frequency (TOF) increases with electron-withdrawing aryl groups on phosphorus .

Basic: What are the key considerations for handling and storing this compound to prevent decomposition, based on its physicochemical properties?

Methodological Answer:

- Storage: Keep under argon at 4°C in amber glass to avoid photodegradation.

- Moisture sensitivity: Use anhydrous solvents (e.g., THF over molecular sieves) during synthesis.

- Air sensitivity: Conduct reactions in Schlenk lines or gloveboxes. Decomposition is indicated by color changes (white → yellow) or insoluble precipitates .

Advanced: In studies involving biological activity (e.g., anticancer), what methodologies are used to assess the compound's efficacy and mechanism of action?

Methodological Answer:

- In vitro assays: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC50 ≈ 10–50 μM).

- Mechanistic studies: Perform flow cytometry (apoptosis via Annexin V staining) and Western blotting (Bax/Bcl-2 ratio changes).

- Computational docking: Simulate binding to target proteins (e.g., topoisomerase II) using AutoDock Vina. Compare with structurally related Schiff base complexes showing similar activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.